

Spectroscopic Analysis of Methyl 2-chloro-4-iodonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-chloro-4-iodonicotinate

Cat. No.: B061484

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-4-iodonicotinate (CAS No. 185041-05-8) is a halogenated pyridine derivative with potential applications in pharmaceutical synthesis and materials science.^{[1][2]} Its chemical structure, characterized by a substituted pyridine ring, suggests a unique spectroscopic fingerprint that is crucial for its identification, purity assessment, and the understanding of its chemical behavior. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available in public databases, this document will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its spectral characteristics. This approach offers a robust framework for researchers working with this compound to verify their experimental findings.

Chemical Structure and Properties

Methyl 2-chloro-4-iodonicotinate is a solid with a molecular weight of 297.48 g/mol and a molecular formula of C₇H₅ClINO₂.^[3] Its melting point is reported to be in the range of 85-86°C. ^[1] The molecule's structure, featuring a pyridine ring with chloro, iodo, and methyl ester substituents, dictates its electronic and vibrational properties, which are in turn reflected in its spectroscopic signatures.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for **Methyl 2-chloro-4-iodonicotinate**, the following sections provide a detailed prediction of its spectroscopic data based on established principles and comparison with related compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For **Methyl 2-chloro-4-iodonicotinate**, we expect to see distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl ester group.

Expected ¹H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.5	Doublet	1H	H-6
~ 7.5 - 8.0	Doublet	1H	H-5
~ 3.9	Singlet	3H	-OCH ₃

Interpretation:

- The two aromatic protons on the pyridine ring (H-5 and H-6) are expected to appear as doublets due to coupling with each other. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro, iodo, and ester groups.
- The methyl protons of the ester group (-OCH₃) will appear as a singlet, as they have no adjacent protons to couple with. This signal is typically found in the 3.5-4.0 ppm region.

Experimental Considerations:

A standard ¹H NMR experiment would be conducted by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and acquiring the

spectrum on a 300 or 500 MHz spectrometer.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in **Methyl 2-chloro-4-iodonicotinate** will give rise to a distinct signal in the ^{13}C NMR spectrum.

Expected ^{13}C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~ 165	C=O (ester)
~ 150 - 160	C-2 (C-Cl)
~ 140 - 150	C-6
~ 120 - 130	C-5
~ 110 - 120	C-3
~ 90 - 100	C-4 (C-I)
~ 52	-OCH ₃

Interpretation:

- The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around 165 ppm.
- The carbons of the pyridine ring will have chemical shifts influenced by the attached substituents. The carbon bearing the chlorine (C-2) and the carbon bearing the iodine (C-4) will be significantly affected. The carbon attached to iodine (C-4) is expected to be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect".
- The methyl carbon of the ester group will appear upfield, typically around 52 ppm.

Experimental Workflow for NMR Data Acquisition:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-chloro-4-iodonicotinate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b061484#spectroscopic-data-of-methyl-2-chloro-4-iodonicotinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

